![molecular formula C9H11N3O3 B2575523 2-amino-N,N-dimethyl-4-nitrobenzamide CAS No. 1369924-32-2](/img/structure/B2575523.png)
2-amino-N,N-dimethyl-4-nitrobenzamide
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Description
2-Amino-N,N-dimethyl-4-nitrobenzamide, commonly known as 4-aminodinitrobenzamide or 4-ADNB, is a synthetic compound with a wide range of applications in scientific research. It is a nitrobenzamide derivative with a molecular structure consisting of a benzene ring with two nitro groups and two methyl groups attached to an amine group. 4-ADNB is a useful reagent for many biochemistry and organic chemistry applications, and has been used in various scientific studies for its biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis Applications
A simple one-pot procedure utilizing 2-nitrobenzamides for the synthesis of quinazolin-4(3H)-ones demonstrates the versatility of nitrobenzamides in heterocyclic compound formation. This method employs sodium dithionite as a reducing agent, highlighting the potential of 2-amino-N,N-dimethyl-4-nitrobenzamide in synthesizing complex organic structures with pharmaceutical relevance (Romero, Salazar, & López, 2013).
Crystal Engineering
In crystal engineering, this compound's derivatives exhibit unique intermolecular interactions. These compounds form molecular tapes mediated via hydrogen bonds and halogen bonds, essential for designing new crystal structures with potential applications in pharmaceutical formulation and material science (Saha, Nangia, & Jaskólski, 2005).
Imaging Agent Development
This compound serves as a precursor in synthesizing imaging agents, such as a serotonin transporter imaging agent for positron emission tomography (PET). This application underscores its potential in developing diagnostic tools for neurological disorders (Shiue, Fang, & Shiue, 2003).
properties
IUPAC Name |
2-amino-N,N-dimethyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZBIDTQJHTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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